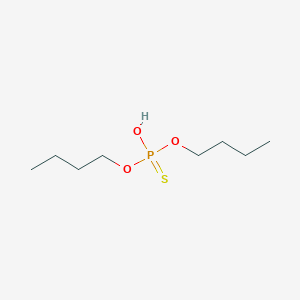

O,O-Dibutyl hydrogen thiophosphate

Description

The exact mass of the compound O,O-Dibutyl hydrogen thiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O,O-Dibutyl hydrogen thiophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O-Dibutyl hydrogen thiophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

10163-62-9 |

|---|---|

Formule moléculaire |

C8H19O3PS |

Poids moléculaire |

226.28 g/mol |

Nom IUPAC |

dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |

Clé InChI |

CCLBBCBPHBBKKD-UHFFFAOYSA-N |

SMILES |

CCCCOP(=S)(O)OCCCC |

SMILES isomérique |

CCCCOP(=O)(OCCCC)S |

SMILES canonique |

CCCCOP(=S)(O)OCCCC |

Autres numéros CAS |

10163-62-9 |

Origine du produit |

United States |

What is the chemical structure of O,O-Dibutyl hydrogen thiophosphate

This guide provides a comprehensive technical overview of O,O-Dibutyl hydrogen thiophosphate, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the compound's chemical structure, properties, synthesis, reactivity, and analytical characterization, with a focus on its potential applications and the underlying scientific principles.

Introduction: Unveiling a Versatile Thiophosphate Ester

O,O-Dibutyl hydrogen thiophosphate is an organophosphorus compound belonging to the thiophosphate ester family. These molecules are structural analogs of phosphate esters where one of the oxygen atoms is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, leading to a diverse range of applications, from industrial additives to crucial intermediates in organic synthesis.[1] In the context of drug discovery and development, organothiophosphates are of significant interest due to their role in the synthesis of bioactive molecules and as components of novel therapeutic agents, such as antisense therapies.[1][2]

This document serves as a detailed resource, offering both fundamental knowledge and practical insights into the chemistry of O,O-Dibutyl hydrogen thiophosphate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: dibutoxy-hydroxy-sulfanylidene-λ5-phosphane[3]

-

Synonyms: O,O-Dibutyl hydrogen phosphorothioate, Phosphorothioic acid, O,O-dibutyl ester[4]

-

CAS Number: 10163-62-9[3]

-

Molecular Formula: C₈H₁₉O₃PS[3]

-

2D Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of O,O-Dibutyl hydrogen thiophosphate.

| Property | Value | Source |

| Molecular Weight | 226.28 g/mol | [3] |

| Monoisotopic Mass | 226.07925 Da | [5] |

| Predicted XlogP | 3.2 | [5] |

| Physical State | Liquid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis and Reactivity

The synthesis and reactivity of O,O-Dibutyl hydrogen thiophosphate are governed by the principles of organophosphorus chemistry.

Synthetic Approaches

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of O,O-Dibutyl hydrogen thiophosphate.

Experimental Protocol (General, adapted from related syntheses):

-

Reaction Setup: To a solution of O,O-dibutyl phosphite in an inert solvent such as toluene, add elemental sulfur.

-

Base Addition: Slowly add a base, for example, triethylamine, to the reaction mixture. The base acts as a catalyst and neutralizes the acidic product.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the base and any water-soluble byproducts.

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure O,O-Dibutyl hydrogen thiophosphate.

Chemical Reactivity

The reactivity of O,O-Dibutyl hydrogen thiophosphate is characterized by the presence of the P=S (thiono) or P-SH (thiolo) tautomers and the acidic proton.

-

Nucleophilicity: The sulfur atom in the thiophosphate moiety is a soft nucleophile and can react with various electrophiles. For instance, alkylation at the sulfur atom is a common reaction, leading to the formation of S-alkyl-O,O-dibutyl thiophosphates.[7]

-

Electrophilicity: The phosphorus atom is electrophilic and can be attacked by strong nucleophiles. The reaction mechanism can proceed through either a concerted (SN2-like) or a stepwise pathway involving a pentacoordinate intermediate, depending on the nature of the nucleophile and the leaving group.[8][9]

-

Acidity: The hydrogen atom of the hydroxyl group attached to the phosphorus is acidic, allowing the formation of salts with bases.

-

Oxidation: The thiophosphate (P=S) can be oxidized to the corresponding phosphate (P=O), a transformation that is particularly relevant in biological systems where it can lead to more potent acetylcholinesterase inhibitors in the case of some organothiophosphate insecticides.[1][10]

Applications in Research and Drug Development

While specific applications of O,O-Dibutyl hydrogen thiophosphate in drug development are not extensively documented in the provided literature, its structural motifs and reactivity patterns suggest several potential areas of use.

Intermediate in Organic Synthesis

O,O-Dialkyl hydrogen thiophosphates serve as versatile intermediates for the synthesis of more complex molecules. Their ability to be alkylated or to react with other electrophiles at the sulfur atom allows for the introduction of the thiophosphate group into various molecular scaffolds.[2] This is particularly relevant in the synthesis of novel therapeutic agents where the thiophosphate moiety can modulate the compound's biological activity, solubility, or stability.

Precursor for Bioactive Compounds

Organothiophosphates have a well-established role in medicinal chemistry. For example, modified oligonucleotides containing phosphorothioate linkages are the foundation of antisense therapies.[1] While O,O-Dibutyl hydrogen thiophosphate is a small molecule, it can serve as a building block or a model compound for studying the properties and reactions of such therapeutic agents.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of O,O-Dibutyl hydrogen thiophosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. The protons on the carbon adjacent to the oxygen atom (α-protons) would appear in the downfield region, typically around 3.5-4.5 ppm, due to the deshielding effect of the electronegative oxygen. The other protons of the butyl chains would appear in the upfield region (around 0.9-1.7 ppm). The acidic proton of the P-OH group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[11][12] For thiophosphates, the ³¹P chemical shift is typically observed in a distinct region compared to their phosphate analogs. The chemical shift for O,O-diethyl thiophosphate has been studied, and by analogy, a signal in a similar region would be expected for the dibutyl derivative.[13]

Infrared (IR) Spectroscopy

The IR spectrum of O,O-Dibutyl hydrogen thiophosphate would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

O-H stretch: A broad and strong absorption in the region of 3200-3550 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group.[14]

-

C-H stretch: Absorptions in the 2850-2960 cm⁻¹ region due to the C-H bonds of the butyl groups.[14]

-

P=S stretch: A characteristic absorption for the thiophosphoryl group, typically found in the 600-800 cm⁻¹ range.

-

P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For O,O-Dibutyl hydrogen thiophosphate, the predicted monoisotopic mass is 226.07925 Da.[5] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ with an m/z of approximately 227.08653 would be expected in positive ion mode, while the deprotonated molecule [M-H]⁻ with an m/z of around 225.07197 would be observed in negative ion mode.[5]

Safety and Toxicology

Organothiophosphate esters as a class exhibit a wide range of toxicities. Many are known to be inhibitors of acetylcholinesterase, an enzyme crucial for nerve function.[15]

General Safety Precautions:

-

Handling: O,O-Dibutyl hydrogen thiophosphate should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Exposure: Avoid inhalation, ingestion, and skin contact.

-

Toxicity: The specific toxicity of O,O-Dibutyl hydrogen thiophosphate is not well-documented. However, given its structural similarity to other organophosphates, it should be treated as a potentially toxic substance.[10][16] In the body, some organothiophosphates can be metabolically converted to their more toxic oxon (P=O) analogs.[1][10]

Conclusion

O,O-Dibutyl hydrogen thiophosphate is a versatile organophosphorus compound with potential applications as a synthetic intermediate and a building block for more complex molecules in the field of drug discovery. A comprehensive understanding of its chemical properties, synthesis, reactivity, and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. While specific data for this particular compound may be limited, the principles of organophosphorus chemistry provide a solid framework for its study and application.

References

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA. (2013). Retrieved from [Link]

-

Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (2015). Frontiers in Chemistry. Retrieved from [Link]

-

Organophosphate Insecticides. (n.d.). Retrieved from [Link]

-

Organothiophosphate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Organophosphate Toxicity. (n.d.). Michigan Department of Natural Resources. Retrieved from [Link]

-

Morrison, W. (2023, November 12). Organophosphate Toxicity. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

-

Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (2014, May). SciSpace. Retrieved from [Link]

-

The reactivity of phosphate esters. Multiple structure–reactivity correlations for the reactions of triesters with nucleophiles. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Reactivity of the Acids of Trivalent Phosphorus and Their Derivatives. Part V. Investigation of the Mechanism of the Reaction of the >P-O-Nucleophiles with the C-Br Bond. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. (n.d.). Revista Desafio Online. Retrieved from [Link]

-

31P{1H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... (n.d.). ResearchGate. Retrieved from [Link]

-

The Thermodynamics of Phosphate versus Phosphorothioate Ester Hydrolysis. (2005, September 13). The Journal of Organic Chemistry. Retrieved from [Link]

-

Nucleophilic Substitution at Thiophosphoryl Center (P=S). (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

Faster Way Sought to Synthesize Compounds for Drug Discovery. (2017, January 6). University of Texas at Arlington. Retrieved from [Link]

-

SYNTHESIS AND PROPERTIES OF O,O-DIALKYL AND O,O-DIARYL- DITHIOPHOSPHATES OF METALS. (2020, May 16). ResearchGate. Retrieved from [Link]

-

Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (n.d.). SciSpace. Retrieved from [Link]

-

O,O-Dibutyl hydrogen thiophosphate. (n.d.). PubChem. Retrieved from [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019, April 13). RSC Publishing. Retrieved from [Link]

-

O,O-Dibutyl hydrogen thiophosphate. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

O,o-dibutyl hydrogen thiophosphate (C8H19O3PS). (n.d.). PubChemLite. Retrieved from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026, January 7). ACS Publications. Retrieved from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

-

Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Thieme Connect. Retrieved from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

-

Chemistry method expedites path to useful molecules for medicine. (2016, September 1). UW–Madison News. Retrieved from [Link]

-

Synthetic Strategies for Dinucleotides Synthesis. (2019, November 27). MDPI. Retrieved from [Link]

Sources

- 1. Organothiophosphate - Wikipedia [en.wikipedia.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. O,O-Dibutyl hydrogen thiophosphate | C8H19O3PS | CID 82418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O,O-Dibutyl hydrogen thiophosphate | SIELC Technologies [sielc.com]

- 5. PubChemLite - O,o-dibutyl hydrogen thiophosphate (C8H19O3PS) [pubchemlite.lcsb.uni.lu]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]

- 9. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. instanano.com [instanano.com]

- 15. michigan.gov [michigan.gov]

- 16. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermodynamic Properties and Surface Chemistry of O,O-Dibutyl Hydrogen Thiophosphate: A Comprehensive Technical Guide

Executive Summary

O,O-Dibutyl hydrogen thiophosphate (DBPT), commonly referred to in industrial and chemical literature as dibutyl thiophosphate (CAS: 10163-62-9), is a versatile organophosphorus compound. While traditionally utilized as a highly selective sulfhydryl collector in the froth flotation of sulfide minerals, its unique thermodynamic profile has expanded its utility into rare earth element extraction and targeted drug delivery frameworks. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic behavior, surface adsorption mechanisms, and environmental partitioning of DBPT. By bridging fundamental physicochemical data with field-proven experimental protocols, this guide provides a self-validating framework for researchers and drug development professionals leveraging thiophosphate chemistry.

Physicochemical Profiling and Thermodynamic Constants

The thermodynamic utility of DBPT is fundamentally driven by its molecular architecture. The compound features two hydrophobic butyl chains and a hydrophilic, polarizable thiophosphate headgroup. According to Hard-Soft Acid-Base (HSAB) theory, the substitution of an oxygen atom with a sulfur atom reduces the electronegativity of the binding site, creating a "soft" Lewis base. This structural nuance thermodynamically favors coordination with "soft" or borderline transition metals (e.g., Fe²⁺, Zn²⁺, Gd³⁺) over "hard" alkali metals.

The table below summarizes the core quantitative data governing its phase behavior and reactivity[1].

| Property | Value | Thermodynamic Implication |

| Molecular Formula | C₈H₁₉O₃PS | Defines the stoichiometric boundaries for chelation. |

| Monoisotopic Mass | 226.079 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |

| Predicted Log Kow (XlogP) | ~3.2 | Indicates moderate hydrophobicity; drives spontaneous partitioning into lipid bilayers or organic solvents. |

| Collision Cross Section (CCS) | 149.9 Ų ([M-H]⁻) | Reflects the gas-phase steric volume, useful for ion mobility thermodynamics. |

| Aqueous pKa | ~1.5 - 2.0 | Highly acidic; exists almost entirely as an anion in physiological and environmental pH (pH > 4). |

Adsorption Thermodynamics on Mineral Surfaces

In interfacial science, DBPT is extensively utilized to modify the surface free energy of minerals like sphalerite (ZnS). Pure sphalerite exhibits poor thermodynamic affinity for thiophosphates. However, surface activation via iron(II) sulfate fundamentally alters the thermodynamic landscape[2].

The Causality of pH in Surface Activation

The choice of an alkaline environment (pH 8–10) during activation is not arbitrary. Thermodynamic speciation models dictate that at this pH, Fe²⁺ hydrolyzes to form stable hydroxocomplexes (e.g., FeOH⁺). These complexes precipitate onto the sphalerite surface, creating highly reactive sites. The DBPT anion then undergoes a ligand exchange reaction with the hydroxyl groups. The negative Gibbs free energy ( ΔG<0 ) of this reaction confirms that the chemisorption of DBPT onto the Fe-modified surface is a spontaneous, enthalpically driven process[2].

Thermodynamic pathway of DBPT adsorption on iron-activated sphalerite surfaces.

Coordination Thermodynamics in Rare Earth Extraction

Beyond surface chemistry, the thiophosphate motif is highly effective in liquid-liquid extraction of lanthanides (e.g., Gadolinium, Gd³⁺). Density Functional Theory (DFT) studies utilizing the B3LYP/6-31G(d) basis set reveal that the electronic chemical potential of the thiophosphate isomers facilitates stable chelate formation[3].

The thermodynamics of this extraction are governed by the solvation energy. The presence of the butyl chains ensures that the resulting Gd-DBPT complex has a high solubility in the organic phase, driving the extraction equilibrium forward. The bathochromic shift observed in UV spectra (from 197.3 nm to 210.0 nm) acts as a self-validating optical marker of the M-S bond formation, confirming the thermodynamic stability of the complex[3].

Environmental Thermodynamics and Persistence

For drug development and environmental scientists, understanding the metabolic and environmental fate of organophosphorus compounds is critical. DBPT demonstrates high thermodynamic stability against aqueous hydrolysis compared to non-thiolated phosphates.

In non-target analysis of river systems impacted by industrial activity, UHPLC-Orbitrap-HRMS screening has identified thiophosphate derivatives as highly persistent[4]. The predicted Log Kow of ~3.2 correlates linearly with reversed-phase chromatographic retention times, validating its propensity to partition into organic sediments or bioaccumulate in lipid-rich tissues[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols provide a self-validating system for quantifying the thermodynamic parameters and environmental persistence of DBPT.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Adsorption Thermodynamics

Causality: ITC is selected because it directly measures the heat flow ( ΔH ) of the binding event in real-time. By determining the binding affinity ( Ka ) and stoichiometry ( n ), we can calculate the Gibbs free energy ( ΔG=−RTlnKa ) and entropy ( ΔS ), yielding a complete thermodynamic profile.

-

Sample Preparation: Suspend 50 mg of iron-activated sphalerite in 1.0 mL of a pH 9.0 borate buffer. Degas the suspension under vacuum for 10 minutes to prevent bubble formation, which would cause thermodynamic artifacts.

-

Titrant Preparation: Prepare a 5 mM solution of DBPT in the identical pH 9.0 buffer to eliminate heat of dilution errors.

-

Titration Execution: Load the mineral suspension into the ITC sample cell. Inject 10 µL aliquots of the DBPT solution at 150-second intervals at a constant temperature of 298 K.

-

Data Integration: Integrate the heat peaks using the instrument's thermodynamic software. Fit the data to an independent binding model to extract ΔH and Ka .

Integrated experimental and computational workflow for thermodynamic profiling.

Protocol 2: UHPLC-Orbitrap-HRMS for Environmental Profiling

Causality: The structural similarity of organophosphorus compounds requires sub-ppm mass accuracy. The Orbitrap HRMS allows for the exact mass isolation of the DBPT [M-H]⁻ ion (225.072 m/z), eliminating false positives from isobaric interferences[4].

-

Extraction: Pass 500 mL of the aqueous sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with 5 mL of LC-MS grade methanol.

-

Chromatographic Separation: Inject 5 µL of the eluate onto a C18 reversed-phase column. Utilize a gradient elution of Water (0.1% formic acid) and Acetonitrile. The retention time will act as a secondary validation of the compound's Log Kow.

-

HRMS Acquisition: Operate the Orbitrap in negative electrospray ionization (ESI-) mode. Set the mass resolution to 120,000 FWHM.

-

Data Processing: Screen the raw data using Compound Discoverer software, extracting the exact mass of 225.07197 Da with a mass tolerance of <3 ppm[1].

References

- "O,o-dibutyl hydrogen thiophosph

- "A COMPREHENSIVE STUDY OF THERMODYNAMICS AND ELECTROCHEMICAL PROCESSES INVOLVING MODIFIED IRON(II)-BEARING SPHALERITE IONS WITH T", rudmet.net,

- "Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China", acs.org,

- "A DFT Prediction Study of Dibutyl Dithiophosphate Isomers as Extractant for Rare Earth Elements", researchg

Sources

An In-depth Technical Guide to the Physicochemical Profiling of O,O-Dibutyl Hydrogen Thiophosphate: pKa and Aqueous Solubility

Foreword: Navigating the Data Gap for O,O-Dibutyl Hydrogen Thiophosphate

In the landscape of drug development and chemical research, a comprehensive understanding of a compound's physicochemical properties is paramount. The acid dissociation constant (pKa) and aqueous solubility are foundational parameters that dictate a molecule's behavior in biological systems, influencing everything from absorption and distribution to formulation and efficacy. This guide focuses on O,O-Dibutyl hydrogen thiophosphate, a member of the organophosphate class of compounds.

It is important to note at the outset that a diligent search of the public scientific literature reveals a conspicuous absence of experimentally determined pKa and aqueous solubility values for O,O-Dibutyl hydrogen thiophosphate. This data gap is not uncommon for compounds that may be intermediates in synthesis or have specialized industrial applications. However, the absence of direct data necessitates a predictive and methodological approach. This guide, therefore, serves a dual purpose: to provide a robust framework for the experimental determination of these critical parameters and to offer theoretically grounded estimations based on the known properties of structurally analogous compounds.

For the researcher, scientist, or drug development professional, this document is designed to be a practical and intellectually rigorous resource. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to ground its recommendations in established scientific principles.

Chemical Identity and Structural Considerations

O,O-Dibutyl hydrogen thiophosphate (CAS No. 10163-62-9) is an organophosphorus compound with the chemical formula C8H19O3PS.[1][2][3] Its structure features a central phosphorus atom double-bonded to a sulfur atom (a thione group), single-bonded to two butoxy groups, and a hydroxyl group.

The acidity of this molecule arises from the proton on the hydroxyl group attached to the phosphorus atom. The presence of the electron-withdrawing thione group and the electronegative oxygen atoms of the butoxy groups influences the ease with which this proton can be donated. The two butyl chains, being hydrophobic, will significantly impact the molecule's interaction with aqueous media and, consequently, its solubility.

The Acid Dissociation Constant (pKa): A Foundational Parameter

The pKa is a quantitative measure of a compound's acidity in solution. For O,O-Dibutyl hydrogen thiophosphate, the pKa value will govern the extent of its ionization at a given pH. This is critical for predicting its behavior in physiological environments and for developing analytical methods.

Estimated pKa and Comparative Analysis

Given that O,O-Dibutyl hydrogen thiophosphate is a monothio-analogue, its pKa is expected to be lower than that of its oxygen counterpart, dibutyl hydrogen phosphate, and likely higher than its dithiophosphoric acid analogue. Therefore, a reasonable estimate for the pKa of O,O-Dibutyl hydrogen thiophosphate would place it in the range of 0.5 to 2.0 . This positions it as a relatively strong acid.

| Compound | Structure | Reported/Estimated pKa | Reference |

| Diethyl Dithiophosphoric Acid | (C₂H₅O)₂PS₂H | ~1.4 (predicted) | [4] |

| Dimethyl Dithiophosphoric Acid | (CH₃O)₂PS₂H | -0.10 ± 0.30 (predicted) | [5] |

| O,O-Dibutyl hydrogen thiophosphate | (C₄H₉O)₂P(S)OH | 0.5 - 2.0 (Estimated) | N/A |

| Dibutyl Phosphate | (C₄H₉O)₂P(O)OH | ~1-2 (general for dialkyl phosphates) |

Experimental Determination of pKa: A Validated Protocol

To obtain a definitive pKa value, experimental determination is essential. Potentiometric titration is a highly accurate and widely used method for this purpose.[7][8]

-

Instrumentation and Reagents:

-

Automated titrator equipped with a calibrated pH electrode.

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

A co-solvent such as methanol or isopropanol may be necessary if the compound's aqueous solubility is low.

-

High-purity O,O-Dibutyl hydrogen thiophosphate.

-

Carbonate-free deionized water.

-

-

Sample Preparation:

-

Accurately weigh a sample of O,O-Dibutyl hydrogen thiophosphate to prepare a solution of known concentration (typically 1-5 mM).

-

If a co-solvent is required, prepare the solution in a known volume ratio of co-solvent to water. It is crucial to perform a blank titration with the same solvent mixture to account for its effect.

-

-

Titration Procedure:

-

Place the sample solution in the titration vessel and immerse the pH electrode.

-

Titrate the solution with the standardized strong base, adding small, precise volumes and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve, which can be found by taking the first derivative of the curve.

-

For titrations in co-solvent mixtures, the apparent pKa (pKa') is obtained. The aqueous pKa can be extrapolated using methods like the Yasuda-Shedlovsky plot.[7]

-

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's success, influencing its absorption and bioavailability.[9][10] Low solubility can lead to erratic absorption and may necessitate complex formulation strategies.

Estimated Aqueous Solubility

Direct experimental data for the aqueous solubility of O,O-Dibutyl hydrogen thiophosphate is unavailable. However, we can make some qualitative and semi-quantitative predictions based on its structure. The presence of two butyl groups suggests significant lipophilicity, which would tend to decrease aqueous solubility. Conversely, the acidic thiophosphate head group can ionize, and in its salt form, it would be significantly more soluble.

For comparison, the solubility of dibutyl phosphate (the oxygen analog) is reported as 18 g/L at 20°C.[11][12] The substitution of oxygen with the less polar sulfur in the P=S bond might slightly decrease the polarity and hydrogen bonding capability of the molecule, potentially leading to lower aqueous solubility compared to dibutyl phosphate. The longer alkyl chains compared to, for example, diethyl dithiophosphoric acid (which is soluble in water), will also contribute to lower solubility.[4] Therefore, the aqueous solubility of the protonated form of O,O-Dibutyl hydrogen thiophosphate is expected to be in the low g/L to mg/L range. The solubility will be highly pH-dependent, increasing significantly at pH values above its pKa due to deprotonation and salt formation.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining aqueous solubility is the shake-flask method, which measures thermodynamic or equilibrium solubility.[9]

-

Materials and Reagents:

-

High-purity O,O-Dibutyl hydrogen thiophosphate.

-

A series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

-

Vials with tight-fitting caps.

-

A temperature-controlled shaker or incubator.

-

A filtration system (e.g., syringe filters with low-binding membranes).

-

An analytical instrument for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[13]

-

-

Experimental Procedure:

-

Add an excess amount of solid O,O-Dibutyl hydrogen thiophosphate to a vial containing a known volume of the desired aqueous buffer. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).[9]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method.

-

-

Data Analysis:

-

The measured concentration of the dissolved compound in the filtrate represents the thermodynamic solubility at that specific pH and temperature.

-

By performing this experiment at various pH values, a pH-solubility profile can be constructed.

-

Caption: Shake-flask method for thermodynamic solubility determination.

For higher throughput screening, kinetic solubility methods using nephelometry can be employed.[13][14] These methods involve dissolving the compound in an organic solvent like DMSO and then adding it to an aqueous buffer to induce precipitation. The point at which precipitation occurs, detected by light scattering, provides a measure of kinetic solubility.[13][14]

The Interplay of pKa and Solubility

The pKa and the intrinsic solubility of the unionized form (S₀) are intrinsically linked through the Henderson-Hasselbalch equation, which can be adapted to describe the total solubility (S) at a given pH for an acidic compound:

S = S₀ (1 + 10^(pH - pKa))

This relationship underscores the importance of determining both parameters. The pH-solubility profile for O,O-Dibutyl hydrogen thiophosphate is expected to be relatively flat at pH values well below its pKa, representing the intrinsic solubility of the neutral species. As the pH approaches and surpasses the pKa, the solubility will increase significantly due to the formation of the more soluble anionic thiophosphate salt.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the pKa and aqueous solubility of O,O-Dibutyl hydrogen thiophosphate. While direct experimental data is currently lacking, we have provided reasoned estimations based on chemical principles and data from analogous compounds. More importantly, we have outlined detailed, industry-standard protocols for the experimental determination of these crucial physicochemical properties.

For any research or development program involving O,O-Dibutyl hydrogen thiophosphate, the experimental validation of its pKa and pH-solubility profile is a critical next step. The methodologies described herein offer a clear and robust path to obtaining this essential data, thereby enabling informed decisions in formulation, analytical method development, and the prediction of in vivo behavior.

References

- Grokipedia. Diethyl dithiophosphoric acid.

- Cre

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

- Enamine. Aqueous Solubility Assay.

-

ChemBK. Dimethyldithiophosphoric acid. [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

PubChem. O,O-Dibutyl hydrogen thiophosphate. [Link]

-

Wikipedia. Organophosphate. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Kadam, S. D., et al. (2013). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 43(4), 169-181. [Link]

-

SIELC Technologies. (2018, May 16). O,O-Dibutyl hydrogen thiophosphate. [Link]

-

PubChem. Dibutyl phosphate. [Link]

-

OECD SIDS. DIBUTYL PHOSPHATE. [Link]

-

Chemsrc. O,O-dibutyl hydrogen thiophosphate. [Link]

Sources

- 1. O,O-Dibutyl hydrogen thiophosphate | C8H19O3PS | CID 82418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O,O-Dibutyl hydrogen thiophosphate | SIELC Technologies [sielc.com]

- 3. O,O-dibutyl hydrogen thiophosphate | CAS#:10163-62-9 | Chemsrc [chemsrc.com]

- 4. Diethyl dithiophosphoric acid â Grokipedia [grokipedia.com]

- 5. chembk.com [chembk.com]

- 6. Diethylphosphorodithioate | 298-06-6 [chemicalbook.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Liquid-Liquid Extraction of Actinides and Transition Metals Using O,O-Dibutyl Hydrogen Thiophosphate

Target Audience: Researchers, Analytical Chemists, and Hydrometallurgy Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The selective separation of heavy transition metals and actinides from complex aqueous matrices is a critical challenge in hydrometallurgy, environmental remediation, and radiochemistry. O,O-Dibutyl hydrogen thiophosphate —and its widely utilized dithio-analog, O,O-Dibutyl dithiophosphoric acid (DBDTPA) —are highly effective organophosphorus extractants. Characterized by their soft sulfur donor atoms, these compounds exhibit exceptional selectivity for soft and borderline metal cations (e.g., U(VI), Ni(II), Cd(II)) over hard matrix elements like calcium and magnesium.

This application note details the mechanistic principles, synergistic optimization strategies, and self-validating protocols for utilizing O,O-Dibutyl hydrogen (di)thiophosphate in Liquid-Liquid Extraction (LLE) workflows.

Mechanistic Principles & Causality

To design an efficient extraction system, one must understand the thermodynamic and coordination drivers dictating phase transfer. The extraction of metal cations by DBDTPA operates primarily via a cation-exchange mechanism coupled with solvation .

The Role of Soft Donor Coordination

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the substitution of oxygen with sulfur in the phosphoric acid backbone softens the ligand. When DBDTPA is introduced to an aqueous metal solution, the acidic proton is exchanged with the target metal cation. The sulfur and oxygen (or two sulfurs in the dithio-analog) coordinate with the metal to form a neutral, hydrophobic complex that readily partitions into the organic phase.

Causality of pH: The extraction is highly pH-dependent. The aqueous phase must be sufficiently acidic to prevent metal hydroxide precipitation, yet basic enough to allow the deprotonation of the thiophosphoric acid group ( pKa≈1.5−2.0 ).

Synergistic Extraction with TOPO

In highly acidic environments, such as Wet Phosphoric Acid (WPA) used in uranium recovery, DBDTPA alone may struggle to fully dehydrate the uranyl ion ( UO22+ ). To overcome this, a neutral donor synergist like Tri-n-octylphosphine oxide (TOPO) is introduced. TOPO displaces residual water molecules from the inner coordination sphere of the metal-DBDTPA complex, drastically increasing its lipophilicity and driving the equilibrium toward the organic phase [1].

Fig 1: Synergistic extraction mechanism of U(VI) using DBDTPA and TOPO.

Self-Validating Experimental Protocol

The following protocol is designed for the extraction of Ni(II) or U(VI) from acidic aqueous solutions. To ensure a self-validating system , this workflow incorporates a strict mass-balance check. By quantifying the metal in the initial feed, the depleted raffinate, and the final stripped solution, any discrepancy immediately flags issues such as third-phase formation, extractant degradation, or incomplete stripping.

Reagent Preparation

-

Organic Phase: Dissolve O,O-Dibutyl hydrogen thiophosphate (or DBDTPA) in a non-polar aliphatic diluent (e.g., kerosene or n-dodecane) to achieve a concentration of 0.1 M.

-

Causality of Diluent: Aliphatic diluents are chosen over aromatic ones because they minimize the aqueous solubility of the extractant and promote rapid phase disengagement [2].

-

-

Synergist Addition (Optional but recommended for Actinides): Add 0.05 M TOPO to the organic phase.

-

Aqueous Feed: Adjust the metal-containing aqueous solution to the optimal pH (see Table 1) using dilute HNO3 or NaOH .

Extraction Workflow

-

Contacting: Combine equal volumes ( O/A ratio=1:1 ) of the organic phase and the aqueous feed in a separatory funnel or thermostated mixer-settler.

-

Mass Transfer: Agitate vigorously for 10–15 minutes at 25°C.

-

Note: Equilibrium is typically reached within 5 minutes, but extended agitation ensures complete mass transfer.

-

-

Phase Separation: Allow the mixture to settle for 10 minutes. If micro-emulsions persist, centrifuge at 3000 rpm for 5 minutes.

-

Collection: Separate the loaded organic phase (top layer) from the aqueous raffinate (bottom layer). Retain the raffinate for mass-balance validation.

Stripping (Back-Extraction)

-

Stripping Agent: Contact the loaded organic phase with an equal volume of a strong acid (e.g., 2.0 M HNO3 or HCl ). The high proton concentration reverses the cation-exchange equilibrium, driving the metal back into the aqueous phase.

-

Agitation & Separation: Agitate for 10 minutes, allow phases to separate, and collect the recovered aqueous metal solution.

Validation & Mass Balance

Calculate the initial metal mass ( Minitial ), raffinate metal mass ( Mraffinate ), and stripped metal mass ( Mstrip ) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Validation Criterion: Minitial=Mraffinate+Mstrip ( ±2% ). A loss of >2% indicates metal retention in the organic phase (requiring a stronger stripping agent) or precipitation at the interface.

Fig 2: Standard Liquid-Liquid Extraction (LLE) workflow using DBDTPA as the organic extractant.

Quantitative Data & Optimization

The extraction efficiency ( E% ) is highly dependent on the target metal's affinity for the soft S/O donor atoms and the pH of the aqueous feed. Table 1 summarizes optimized parameters derived from validated hydrometallurgical studies [1][2].

Table 1: Comparative Extraction Efficiencies of Target Metals using DBDTPA

| Target Metal | Extractant System | Aqueous Matrix | Optimal pH | Extraction Efficiency (%) | Stripping Agent |

| U(VI) | 0.1 M DBDTPA + 0.05 M TOPO | 5 M H3PO4 (WPA) | < 1.0 | > 95.0% | 2.0 M HNO3 |

| Ni(II) | 0.1 M DBDTPA | Acidic Sulfate | 4.0 – 5.0 | > 98.5% | 1.0 M HCl |

| Cd(II) | 0.1 M DBDTPA | Dilute HCl | 2.0 – 3.0 | ~ 92.0% | 1.0 M HNO3 |

Note: The addition of TOPO is mandatory for U(VI) extraction in highly acidic media to overcome the strong hydration energy of the uranyl cation. For transition metals like Ni(II) and Cd(II), DBDTPA alone is sufficient.

Troubleshooting Common Issues

-

Emulsion Formation (Third Phase): Often caused by the formation of insoluble metal-extractant polymers at the aqueous-organic interface. Solution: Add a phase modifier (e.g., 5% v/v isodecanol) to the organic phase to disrupt polymer formation and improve solubility.

-

Decreased Extraction Efficiency Over Time: Thiophosphates are susceptible to oxidation, converting to disulfides which lack cation-exchange capabilities. Solution: Store the extractant in dark, cool conditions under an inert atmosphere (Nitrogen or Argon) and avoid prolonged contact with strong oxidizing agents like concentrated HNO3 during stripping.

References

-

Beltrami, D., Cote, G., Mokhtari, H., Courtaud, B., Moyer, B. A., & Chagnes, A. (2014). "Recovery of Uranium from Wet Phosphoric Acid by Solvent Extraction Processes." Chemical Reviews, 114(24), 12002-12023.[Link]

-

Rezaei, K., & Nedjate, H. (2003). "Diluent effect on the distribution ratio and separation factor of Ni(II) in the liquid–liquid extraction from aqueous acidic solutions using dibutyldithiophosphoric acid." Hydrometallurgy, 68(1-3), 11-21.[Link]

Application Note: O,O-Dibutyl Hydrogen Thiophosphate as an Advanced Ashless Anti-Wear Additive

Executive Summary & Mechanistic Grounding

The transition toward environmentally sustainable, heavy-metal-free lubricant formulations has accelerated the adoption of ashless dialkyldithiophosphates (DDPs)[1]. O,O-Dibutyl hydrogen thiophosphate (DBHTP) , a prominent member of the thiophosphate alkyl esters group, serves as a highly effective, metal-free anti-wear additive and corrosion inhibitor in advanced industrial and automotive lubricants[2],[3].

Unlike traditional Zinc Dialkyldithiophosphates (ZDDPs) which contribute to catalytic converter poisoning and environmental toxicity, DBHTP provides robust boundary lubrication without the associated heavy-metal ash deposits[1].

The Tribochemical Mechanism

The efficacy of DBHTP is rooted in its stress-promoted thermal activation. Under the extreme localized heat and shear stress of metal-to-metal asperity contact, DBHTP molecules adsorb onto the steel surface and undergo a complex decomposition cascade.

-

Adsorption & Activation: Film formation rate is highly dependent on applied shear stress and temperature, adhering to a stress-promoted thermal activation reaction rate model.

-

Decomposition: The thiophosphate ester decomposes to form an initial iron sulfate layer, which is rapidly reduced to iron sulfide[1].

-

Polymerization: Following sulfide formation, short-chain iron phosphates are generated. As continuous rubbing applies further tribological stress, these short chains polymerize into long-chain organic polyphosphates[1].

This layered tribofilm acts as a sacrificial, load-bearing pad that prevents direct metal-to-metal contact, significantly reducing the wear scar diameter and friction coefficient[4].

Mechanistic pathway of DBHTP decomposition and protective tribofilm formation under shear stress.

Quantitative Data Presentation

Recent in-situ synchrotron X-ray absorption spectroscopy (XAS) evaluations demonstrate that while ashless DDPs form slightly thinner tribofilms than their zinc-containing counterparts, they provide superior friction reduction due to the specific rheological properties of their linear alkyl chains[1].

Table 1: Comparative Tribological Performance Profiles

| Lubricant Formulation | Friction Coefficient (μ) | Wear Scar Diameter (μm) | Tribofilm Thickness (nm) |

| Base Oil (PAO) | 0.15 | ~650 | < 2 |

| Base Oil + 1% ZDDP | 0.12 | ~450 | ~41 |

| Base Oil + 1% DBHTP | < 0.10 | ~420 | ~33 |

Note: Data synthesized from standardized boundary lubrication testing parameters. DBHTP demonstrates a highly efficient wear reduction profile despite a thinner terminal film thickness[1].

Experimental Protocols & Methodologies

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every phase includes built-in controls to isolate the tribological causality of DBHTP from environmental noise.

Experimental workflow for validating DBHTP anti-wear performance and tribofilm characterization.

Phase 1: Formulation and Baseline Calibration

Causality Check: Polyalphaolefin (PAO) is selected as the base oil because it is devoid of inherent sulfur, phosphorus, or aromatic compounds. This ensures that any tribofilm generated is exclusively derived from the DBHTP additive.

-

Preparation: Weigh 99.0 g of PAO base oil and 1.0 g of high-purity O,O-Dibutyl hydrogen thiophosphate into a borosilicate glass beaker.

-

Thermal Blending: Place the beaker on a magnetic stirrer hotplate. Heat to exactly 60°C while stirring at 400 RPM for 60 minutes.

-

Why 60°C? This temperature sufficiently lowers the PAO viscosity to ensure homogenous dispersion without providing enough thermal energy to prematurely degrade the thiophosphate ester bonds.

-

-

System Validation (FTIR): Run an FTIR spectrum of the blended fluid. Confirm the presence of P=S (approx. 650 cm⁻¹) and P-O-C (approx. 1000 cm⁻¹) stretching bands. Compare against the neat PAO baseline to verify complete dissolution without degradation.

Phase 2: High-Frequency Reciprocating Rig (HFRR) Testing

Causality Check: HFRR is utilized over Four-Ball testing because it allows for precise, continuous monitoring of the friction coefficient under strict boundary lubrication conditions, which is critical for observing the stress-promoted activation of DBHTP.

-

Pre-Test Calibration: Run a high-lubricity reference fluid (e.g., standard reference diesel) to validate the calibration of the piezoelectric friction transducer. The friction coefficient must fall within ±0.02 of the known standard.

-

Specimen Preparation: Clean AISI 52100 steel balls (6 mm) and steel disks ultrasonically in toluene, followed by acetone, for 10 minutes each. Air-dry completely.

-

Testing Parameters:

-

Load: 400 g (creates sufficient contact pressure to trigger tribochemical decomposition).

-

Frequency: 50 Hz.

-

Stroke Length: 1 mm.

-

Temperature: 100°C (provides the thermal activation energy required for DBHTP breakdown).

-

Duration: 60 minutes.

-

-

Data Acquisition: Record the friction coefficient continuously. A successful DBHTP activation will show an initial friction spike (run-in period) followed by a steady decline to < 0.10 as the polyphosphate pad forms.

Phase 3: Tribofilm Characterization (AFM & XANES)

Causality Check: Visualizing the wear scar is insufficient. We must prove the chemical identity of the film to validate the DBHTP mechanism.

-

Sample Washing: Post-test, rinse the steel disks gently with heptane.

-

Why Heptane? Heptane effectively solubilizes and removes the residual bulk oil but lacks the polarity to strip away the chemically bonded iron phosphate/sulfide tribofilm.

-

-

Topographical Validation (AFM): Utilize Atomic Force Microscopy in contact mode across the wear track to measure the tribofilm thickness. Expect a heterogeneous, pad-like structure approximately 30-35 nm thick[1].

-

Chemical Speciation (XANES): Conduct X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Phosphorus L-edge and Sulfur K-edge.

-

Validation: The P L-edge spectra should shift from short-chain iron phosphates in the bulk of the film to long-chain organic phosphates at the extreme surface, confirming the polymerization mechanism under shear stress[1].

-

References

- ZINC DIBUTYL DITHIOPHOSPHATE | Ataman Kimya Source: Ataman Kimya URL

- Draft screening assessment thiophosphate alkyl esters group - Canada.

- First Evidence of Novel Organothiophosphate Esters as Prevalent New Pollutants in Dust from Automotive Repair Shops Discovered by High-Resolution Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL

- ZINC DIBUTYL DITHIOPHOSPHATE - Ataman Kimya Source: Ataman Chemicals URL

- Tribochemistry evolution of DDP tribofilms over time using in-situ synchrotron XAS Source: White Rose University Consortium URL

Sources

Application Note: Selective Heavy Metal Recovery Using O,O-Dibutyl Hydrogen Thiophosphate

Introduction: A Niche Extractant for Hydrometallurgy

The recovery of valuable and toxic heavy metals from industrial effluents and leachates is a critical objective in modern hydrometallurgy and environmental remediation. Acidic organophosphorus extractants are a cornerstone of solvent extraction technologies due to their high efficiency and selectivity.[1] Among these, O,O-Dibutyl hydrogen thiophosphate, (C₄H₉O)₂P(S)OH, represents a class of reagents with significant potential. As a monothiophosphoric acid, it possesses both hard (oxygen) and soft (sulfur) donor atoms, enabling nuanced selectivity for a range of metal ions.

This application note provides a technical guide for researchers on the use of O,O-Dibutyl hydrogen thiophosphate for the recovery of heavy metals. We will delve into the chemical principles governing its extractive behavior, provide detailed laboratory-scale protocols for extraction and stripping, and outline methods for quantitative analysis. The methodologies are grounded in established principles of solvent extraction, drawing parallels from closely related and more extensively studied organophosphorus reagents like dithiophosphinic acids and other phosphoric acids.[2][3]

The selectivity of these extractants is largely governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The presence of the thione sulfur (P=S), a soft base, imparts a high affinity for soft Lewis acids such as cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺). The acidity of the hydroxyl group allows for the extraction of metals via a cation exchange mechanism, making pH a critical control parameter.[1]

Principle of Extraction: A pH-Swing Cation Exchange Mechanism

O,O-Dibutyl hydrogen thiophosphate is an acidic extractant. It recovers metal ions from an aqueous phase by exchanging the proton of its hydroxyl group for a metal cation. This process forms a neutral metal-extractant complex that is highly soluble in the organic phase (a non-polar diluent like kerosene).

For a divalent metal ion (M²⁺), the equilibrium reaction is as follows:

2 (C₄H₉O)₂P(S)OH(org) + M²⁺(aq) ⇌ [(C₄H₉O)₂P(S)O]₂M(org) + 2 H⁺(aq)

This equilibrium is highly dependent on the aqueous phase pH.[4][5]

-

Forward Reaction (Extraction): At moderately acidic pH values (typically pH 2-6), the equilibrium shifts to the right. The extractant releases protons into the aqueous phase as it complexes with the metal ion. Removing H⁺ (i.e., increasing pH) drives the extraction process forward, enhancing the transfer of the metal into the organic phase.[6]

-

Reverse Reaction (Stripping): At high acid concentrations (low pH, e.g., <1), the equilibrium shifts strongly to the left. The high concentration of H⁺ ions drives the metal out of the organic complex and back into the aqueous phase. This principle allows for the regeneration of the extractant and the recovery of the metal in a concentrated acidic solution.[7][8]

Core Experimental Workflow

The overall process involves a closed loop where the extractant is continuously recycled. The aqueous feed containing heavy metals is first contacted with the organic extractant phase. After separation, the metal-laden organic phase is treated with a strong acid solution (stripping agent) to recover the metals and regenerate the organic phase for reuse.

Caption: General workflow for heavy metal recovery via solvent extraction.

Detailed Experimental Protocols

These protocols provide a starting point for laboratory-scale batch experiments.

Protocol 1: Batch Solvent Extraction

Objective: To transfer target heavy metal ions from a synthetic aqueous solution to an organic phase containing O,O-Dibutyl hydrogen thiophosphate.

Materials & Reagents:

-

Organic Phase: O,O-Dibutyl hydrogen thiophosphate, high-purity diluent (e.g., kerosene, hexane, or toluene).

-

Aqueous Phase: Deionized water, metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂), acid (e.g., H₂SO₄) and base (e.g., NaOH) for pH adjustment.

-

Equipment: Separatory funnels (100 mL), mechanical shaker, pH meter, beakers, graduated cylinders, analytical instrument for metal analysis (ICP-OES or AAS).

Procedure:

-

Prepare the Organic Phase: Dissolve a precise amount of O,O-Dibutyl hydrogen thiophosphate in the chosen diluent to achieve the desired concentration (e.g., 0.1 M). Prepare a sufficient volume for all planned experiments.

-

Prepare the Aqueous Phase: Prepare a stock solution of the target heavy metal(s) at a known concentration (e.g., 200 mg/L) by dissolving the corresponding metal salt in deionized water.

-

pH Adjustment: Transfer an aliquot of the aqueous stock solution to a beaker. Slowly add dilute H₂SO₄ or NaOH while monitoring with a calibrated pH meter to adjust the solution to the target initial pH for the experiment (e.g., pH 3.5).

-

Extraction: Place equal volumes (e.g., 25 mL) of the pH-adjusted aqueous phase and the prepared organic phase into a separatory funnel. This 1:1 phase ratio is a common starting point.[7]

-

Equilibration: Seal the funnel and shake vigorously for a set time (e.g., 30 minutes) using a mechanical shaker to ensure the system reaches equilibrium.[9] Periodically vent the funnel to release any pressure buildup.

-

Phase Separation: Place the funnel in a rack and allow the organic and aqueous layers to separate completely. This may take 5-30 minutes.

-

Sample Collection: Carefully drain the lower aqueous phase (the raffinate) into a clean, labeled sample vial. Measure and record the final equilibrium pH of the raffinate.[7]

-

Analysis: Analyze the initial aqueous phase and the final raffinate for metal concentration using ICP-OES or AAS to determine the amount of metal extracted.

Protocol 2: Stripping (Back-Extraction)

Objective: To recover the extracted metal from the loaded organic phase and regenerate the extractant.

Materials & Reagents:

-

Loaded Organic Phase (from Protocol 1).

-

Equipment: Separatory funnels, mechanical shaker, sample vials, ICP-OES or AAS.

Procedure:

-

Contacting: Take a known volume of the loaded organic phase (e.g., 20 mL) and place it in a separatory funnel with an equal volume of the aqueous stripping agent.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the metal to transfer back into the new aqueous phase.

-

Phase Separation: Allow the phases to disengage completely.

-

Sample Collection: Drain the lower aqueous phase (now the Pregnant Leach Solution or strip liquor) into a clean, labeled vial. The organic phase is now "stripped" or regenerated.

-

Analysis: Analyze the metal concentration in the Pregnant Leach Solution to determine the stripping efficiency.

Analytical Quantification and Data Interpretation

Accurate quantification of metal concentrations in the aqueous phases is essential.

Sample Preparation: Aqueous samples (initial feed, raffinate, strip solution) typically only require dilution with dilute nitric acid to match the calibration range of the analytical instrument. For analysis by ICP-OES or AAS, samples should be preserved by acidifying to pH < 2 with trace-metal grade nitric acid.[10] If the organic phase needs to be analyzed directly, acid digestion may be required to break down the organic matrix before analysis.[11][12][13]

Key Calculations:

-

Distribution Ratio (D): A measure of the extractant's affinity for the metal under specific conditions.

-

D = [Metal]org / [Metal]aq

-

Where [Metal]org is the concentration in the organic phase and [Metal]aq is the concentration in the aqueous phase at equilibrium. [Metal]org is calculated by mass balance: ([Metal]initial aq - [Metal]final aq).

-

-

Percentage Extraction (%E): The efficiency of the extraction process.

-

%E = (D / (D + Vaq/Vorg)) * 100

-

For a 1:1 phase ratio (Vaq/Vorg = 1), this simplifies to: %E = (D / (D + 1)) * 100

-

Table 1: Influence of pH on Heavy Metal Extraction Efficiency

This table summarizes the expected qualitative effect of pH on the extraction of several divalent heavy metals using an acidic organothiophosphate extractant, based on established chemical principles.[5][6][14]

| Metal Ion | HSAB Type | Expected Extraction Behavior vs. pH |

| Copper (Cu²⁺) | Borderline Acid | Low extraction at pH < 1.5; efficiency rises sharply to >95% in the pH 2-4 range. |

| Lead (Pb²⁺) | Soft Acid | Very low extraction at pH < 2; efficiency increases significantly in the pH 2.5-5 range. |

| Cadmium (Cd²⁺) | Soft Acid | Negligible extraction at pH < 2.5; extraction becomes efficient at pH > 3.5. |

| Zinc (Zn²⁺) | Borderline Acid | Minimal extraction at pH < 2.5; efficiency rises sharply to >90% in the pH 3-5 range. |

| Nickel (Ni²⁺) | Borderline Acid | Requires higher pH for efficient extraction compared to Cu²⁺, often starting around pH 4-5.[2] |

Visualization of the Extraction Mechanism

The coordination of the metal ion by the deprotonated thiophosphate ligand is the basis of the extraction. For a divalent metal, two extractant molecules typically form a stable chelate structure, as depicted below.

Caption: Chelation of a divalent metal ion (M²⁺) by two thiophosphate anions.

Conclusion

O,O-Dibutyl hydrogen thiophosphate is a versatile acidic extractant for the selective recovery of heavy metals. Its effectiveness is fundamentally controlled by the aqueous phase pH, allowing for a "pH-swing" process where metals are extracted under moderately acidic conditions and stripped in a highly acidic environment. The protocols and principles outlined in this note provide a robust framework for researchers to develop and optimize separation processes for specific metal recovery challenges. Careful control of experimental parameters and precise analytical quantification are paramount to achieving high efficiency and selectivity.

References

-

Claessens, B., et al. (2026, January 6). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PMC. Retrieved from [Link]

-

Scilit. (2026, January 1). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. Retrieved from [Link]

-

MDPI. (2025, May 6). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. Retrieved from [Link]

-

Journals System. (2020, January 11). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[1]arenes. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[1]arenes. Retrieved from [Link]

-

MDPI. (2024, July 5). Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments. Retrieved from [Link]

-

MDPI. (2018, August 30). Selective Extraction of Rare Earth Elements from Phosphoric Acid by Ion Exchange Resins. Retrieved from [Link]

-

SciSpace. (2018, August 23). pH Effect on Heavy Metal Release from a Polluted Sediment. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of pH on the release and chemical fractionation of heavy metals in sediment from a suburban drainage stream in an arid mine-based oasis. Retrieved from [Link]

-

PalmSens. (n.d.). Detection of Multiple Heavy Metals 4/5 - Stripping Analysis. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Extraction of the heavy metals from the aqueous phase in ionic liquid 1. Retrieved from [Link]

-

PubMed. (2006, October 11). Experimental research on heavy metal wastewater treatment with dipropyl dithiophosphate. Retrieved from [Link]

-

PMC. (n.d.). Environmental behavior, human health effect, and pollution control of heavy metal(loid)s toward full life cycle processes. Retrieved from [Link]

-

Scholars' Mine. (1991, July 10). Method for Stripping Metals in Solvent Extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on metal adsorption. Retrieved from [Link]

-

(n.d.). Removing Heavy Metals From Wastewater. Retrieved from [Link]

-

R Discovery. (1998, May 1). Precipitation–stripping processes for heavy metals. Retrieved from [Link]

-

EPA. (n.d.). Acid Digestion of Oils for Metals Analysis by Atomic Absorption or ICP Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue. Retrieved from [Link]

-

MDPI. (2017, November 10). Evaluation of Wet Digestion Methods for Quantification of Metal Content in Electronic Scrap Material. Retrieved from [Link]

-

(2014, December 15). Standard operating procedure - Digestion & analysis of metals by Inductively Coupled Plasma / Atomic Emission Spectrometry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental research on heavy metal wastewater treatment with dipropyl dithiophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journalssystem.com [journalssystem.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. yln.info [yln.info]

- 11. epa.gov [epa.gov]

- 12. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Wet Digestion Methods for Quantification of Metal Content in Electronic Scrap Material [mdpi.com]

- 14. researchgate.net [researchgate.net]

Protocols for handling O,O-Dibutyl hydrogen thiophosphate in the laboratory

An Application Guide for the Laboratory Handling of O,O-Dibutyl hydrogen thiophosphate

This document provides a comprehensive guide for the safe handling, synthesis, and analysis of O,O-Dibutyl hydrogen thiophosphate (CAS No. 10163-62-9) in a laboratory setting. The protocols and recommendations outlined herein are intended for use by trained researchers, scientists, and professionals in drug development and chemical synthesis. This guide emphasizes safety, scientific integrity, and procedural accuracy, drawing upon established principles of organophosphate chemistry and laboratory practice.

Overview of O,O-Dibutyl hydrogen thiophosphate

O,O-Dibutyl hydrogen thiophosphate is an organophosphorus compound belonging to the thiophosphoric acid ester family. These compounds are characterized by a central phosphorus atom double-bonded to a sulfur atom (a thiophosphoryl group) and bonded to two butoxy groups and a hydroxyl group. While its primary applications are in specialized chemical synthesis and as an intermediate, related thiophosphate compounds are utilized as anti-wear additives in lubricants and as precursors for insecticides.[1][2] Its acidic nature and potential for thermal and hydrolytic instability necessitate careful handling and specific laboratory protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of O,O-Dibutyl hydrogen thiophosphate is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 10163-62-9 | [3][4] |

| Molecular Formula | C8H19O3PS | [4][5] |

| Molecular Weight | 226.28 g/mol | [4] |

| IUPAC Name | dibutoxy-hydroxy-sulfanylidene-λ⁵-phosphane | [4] |

| Appearance | Not specified, likely a liquid at room temperature | Inferred |

| LogP (Octanol/Water) | 2.84 | [3] |

| Synonyms | O,O-Dibutyl hydrogen phosphorothioate, Phosphorothioic acid, O,O-dibutyl ester | [3][4] |

Hazard Identification and Safety Protocols

2.1 Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[6] |

Disclaimer: This classification is predictive and based on related compounds. All handling should proceed as if the compound is corrosive and an irritant.

2.2 Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against direct exposure. The following table outlines the minimum required PPE for handling O,O-Dibutyl hydrogen thiophosphate.[7][8][9]

| Body Part | Required PPE | Material/Standard | Justification |

| Hands | Double-layered chemical-resistant gloves | Nitrile or Neoprene outer layer | Protects against splashes and direct contact with corrosive material.[9] |

| Eyes/Face | Chemical safety goggles and a full-face shield | ANSI Z87.1 compliant | Protects against splashes to the eyes and face, which can cause severe damage.[9] |

| Body | Chemical-resistant lab coat or apron over long-sleeved clothing | PVC or other suitable material | Provides a barrier against spills and splashes to the body and clothing.[7][10] |

| Respiratory | Not typically required if handled in a fume hood. | N/A | Engineering controls (fume hood) are the primary method of respiratory protection. |

2.3 Engineering Controls

All procedures involving O,O-Dibutyl hydrogen thiophosphate, including synthesis, purification, and sample preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols and to contain any accidental releases.[6] An emergency eyewash station and safety shower must be immediately accessible in the work area.[6]

2.4 Emergency Procedures

A clear and practiced emergency response plan is crucial.

Caption: Logical workflow for emergency response to spills, exposure, or fire.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and analysis of O,O-Dibutyl hydrogen thiophosphate.

3.1 Protocol: Synthesis of O,O-Dibutyl hydrogen thiophosphate

This protocol is based on the established reaction of phosphorus pentasulfide (P₂S₅) with alcohols to form dithiophosphoric acids, adapted for the synthesis of the target monothiophosphate.[11][12] The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

n-Butanol (anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert gas supply

-

Heating mantle

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure the system is under a positive pressure of nitrogen or argon.

-

Reagent Preparation: In the flask, suspend phosphorus pentasulfide (1.0 eq) in anhydrous toluene.

-

Reaction: Slowly add anhydrous n-butanol (4.0 eq) to the stirred suspension via the dropping funnel over 30-60 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to 90°C and maintain for 12 hours with vigorous stirring.[11] The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the starting P₂S₅ signal and the appearance of the product signal.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water. Caution: This may release hydrogen sulfide (H₂S), a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude O,O-Dibutyl hydrogen thiophosphate.

Caption: Step-by-step workflow for the synthesis of O,O-Dibutyl hydrogen thiophosphate.

3.2 Protocol: Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

-

Silica gel (for flash chromatography)

-

Hexanes (or heptane)

-

Ethyl acetate

-

Glass column, flasks, and other standard chromatography equipment

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 30% ethyl acetate in hexanes is a reasonable starting point.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified O,O-Dibutyl hydrogen thiophosphate.

3.3 Protocol: Characterization and Analysis

3.3.1 High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of the final product and for quantitative analysis.[3]

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[3]

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm, as the chromophore is weak).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or acetonitrile.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR: Expect signals corresponding to the butyl chains (triplets and multiplets between ~0.9 and 4.1 ppm) and a broad singlet for the acidic -OH proton.

-

¹³C NMR: Expect signals for the four distinct carbons of the butoxy groups.

-

³¹P NMR: This is a key diagnostic tool. Expect a single peak in the proton-decoupled spectrum. The chemical shift for thiophosphates is typically in the range of 50-75 ppm.[1]

Handling, Storage, and Waste Disposal

Handling:

-

Always handle in a chemical fume hood.

-

Avoid contact with skin and eyes by using the prescribed PPE.[7]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials.

-

Due to its acidic nature, avoid storage in metal containers that are susceptible to corrosion.[6]

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Collect waste in a designated, labeled container for hazardous chemical waste.

-

Do not dispose of down the drain.

Reactivity and Stability Profile

-

Thermal Decomposition: Dialkyl hydrogen phosphates are known to decompose upon heating via the elimination of an alkene (in this case, butene) to yield phosphoric acid.[13] This process can be acid-catalyzed. Avoid high temperatures to prevent uncontrolled decomposition.

-

Hydrolysis: Thiophosphates can hydrolyze in the presence of water, particularly at elevated temperatures or under acidic/basic conditions, to release phosphoric acid, butanol, and potentially hydrogen sulfide.[11]

-